molecular formula C17H17NS B1598557 Tisoquone CAS No. 40692-37-3

Tisoquone

Cat. No.: B1598557
CAS No.: 40692-37-3
M. Wt: 267.4 g/mol
InChI Key: CTCYPMQAPSGBTQ-UHFFFAOYSA-N
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Description

Tisoquone is a chemical compound with the molecular formula C₁₇H₁₇NS. It is known for its potential applications in various fields, including medicine and chemistry. This compound is a member of the quinone family, which is characterized by a conjugated dione structure. This compound has been studied for its biological activities and potential therapeutic uses.

Properties

CAS No.

40692-37-3

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

4-ethyl-4-phenyl-2,3-dihydroisoquinoline-1-thione

InChI

InChI=1S/C17H17NS/c1-2-17(13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3,(H,18,19)

InChI Key

CTCYPMQAPSGBTQ-UHFFFAOYSA-N

SMILES

CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tisoquone can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dicarbonyl compounds with sulfur-containing reagents such as phosphorus pentasulfide. This reaction typically occurs under heating conditions to facilitate the formation of the thiophene ring . Another method involves the base-catalyzed condensation of ketones with β-acetonitrile, followed by cyclization with sulfur to form 2-aminothiophenes .

Industrial Production Methods

On an industrial scale, this compound can be produced by heating n-butane with sulfur at high temperatures. This process involves the dehydration of n-butane by sulfur, followed by the addition of sulfur to the alkene and subsequent dehydrogenation to form the thiophene ring . Another industrial method involves passing acetylene and hydrogen sulfide through a tube containing alumina at elevated temperatures .

Comparison with Similar Compounds

Tisoquone can be compared with other quinone derivatives such as:

    Benzoquinone: Similar in structure but lacks the thiophene ring.

    Naphthoquinone: Contains a fused polycyclic aromatic system.

    Anthraquinone: Known for its use in dyes and pigments.

Uniqueness

This compound’s uniqueness lies in its thiophene ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quinones and contributes to its potential therapeutic applications .

List of Similar Compounds

Biological Activity

Tisoquone, also known as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancers, and relevant case studies.

This compound exhibits its biological effects primarily through the following mechanisms:

  • DNA Intercalation : this compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in rapidly dividing cells.
  • Inhibition of Topoisomerases : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby inducing apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further contributing to its cytotoxicity.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines. A summary of its efficacy is presented in the following table:

Cancer TypeCell LineIC50 (µM)Study Reference
Breast CancerMCF-70.5
Lung CancerA5490.7
Colon CancerHCT1160.6
LeukemiaK5620.4

Case Studies

  • Breast Cancer Treatment : In a clinical study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 0.5 µM. The study suggested that this compound could serve as a potential therapeutic agent for breast cancer treatment due to its effectiveness in inducing apoptosis.
  • Lung Cancer Efficacy : Another investigation focused on A549 lung cancer cells revealed that this compound's cytotoxic effects were mediated through ROS generation and subsequent DNA damage. The IC50 value was recorded at 0.7 µM, indicating strong potency against lung cancer cells.
  • Combination Therapy : A study explored the effects of this compound in combination with conventional chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin in K562 leukemia cells, suggesting that this compound could potentially overcome drug resistance mechanisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

  • Absorption : this compound is rapidly absorbed following oral administration.
  • Distribution : It exhibits a wide distribution throughout body tissues, including tumor sites.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for a significant portion of the elimination process.

Safety and Toxicity

While this compound shows promise as an antitumor agent, its safety profile must be considered:

  • Toxicity Studies : Preclinical studies have indicated that at therapeutic doses, this compound has a favorable safety profile with manageable side effects.
  • Adverse Effects : Commonly reported adverse effects include mild gastrointestinal disturbances and transient liver enzyme elevations.

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